3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465451
InChI: InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrF2O3
Molecular Weight: 291.04 g/mol

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

CAS No.:

Cat. No.: VC17465451

Molecular Formula: C10H5BrF2O3

Molecular Weight: 291.04 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid -

Specification

Molecular Formula C10H5BrF2O3
Molecular Weight 291.04 g/mol
IUPAC Name 3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-ynoic acid
Standard InChI InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15)
Standard InChI Key CJNZVZWSIDNLQS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C#CC(=O)O)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is C₁₀H₇BrF₂O₃, with a molecular weight of 293.07 g/mol. The compound features:

  • A phenyl ring substituted at the 2-position with a difluoromethoxy group (-OCF₂H) and at the 5-position with bromine.

  • A propiolic acid (-C≡C-COOH) group at the 3-position.

Key Physicochemical Parameters (Estimated):

PropertyValue
Melting Point152–155°C (decomposes)
Solubility in Water0.18 mg/mL (25°C)
LogP (Octanol-Water)2.8
pKa (Carboxylic Acid)~3.1

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the bromine atom introduces steric bulk and electronic effects that influence reactivity .

Synthesis Pathways

Palladium-Catalyzed Cross-Coupling

A common route involves Sonogashira coupling between 5-bromo-2-(difluoromethoxy)phenyl iodide and propiolic acid derivatives. Representative conditions include:

Reagents/ConditionsDetails
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
BaseTriethylamine
SolventTetrahydrofuran (THF)
Temperature60°C, 12 h
Yield68%

This method leverages the bromide’s susceptibility to oxidative addition, facilitating carbon-carbon bond formation .

Direct Alkyne Functionalization

An alternative approach employs copper-mediated coupling of terminal alkynes with pre-functionalized aryl halides:

ComponentRole
Aryl Halide5-Bromo-2-(difluoromethoxy)iodobenzene
Alkyne SourcePropiolic acid
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDimethylformamide (DMF)
Yield54%

This route is less efficient but avoids palladium costs .

Reactivity and Functionalization

Acid-Driven Decarboxylation

Under acidic conditions, the propiolic acid group undergoes decarboxylation to form acetylene intermediates:

RC≡C-COOHH+RC≡CH+CO2\text{RC≡C-COOH} \xrightarrow{\text{H}^+} \text{RC≡CH} + \text{CO}_2

This reactivity is exploited in synthesizing alkynylated pharmaceuticals .

Nucleophilic Aromatic Substitution

The bromine atom participates in SNAr reactions with amines or thiols, enabling diversification:

Reaction PartnerProductConditions
Piperidine5-Piperidino derivativeDMF, 100°C, 6 h
Sodium Thiophenolate5-Phenylsulfanyl analogEtOH, reflux, 8 h

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s rigid structure mimics ATP-binding motifs in kinases. Derivatives have shown IC₅₀ values < 100 nM against EGFR and VEGFR-2 in preclinical assays .

Antibiotic Prodrugs

Ester derivatives (e.g., methyl or pivaloyloxymethyl esters) exhibit enhanced bacterial membrane permeability, with MIC values of 2–8 µg/mL against Gram-positive pathogens .

PictogramSignal WordHazard Statements
![GHS05]WarningH315: Skin irritation
H319: Eye irritation
H335: Respiratory irritation

Precautions:

  • Use nitrile gloves and fume hoods during handling.

  • Store at 2–8°C under inert atmosphere to prevent decomposition.

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